molecular formula C21H23F2N7S B10923570 5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10923570
M. Wt: 443.5 g/mol
InChI Key: MGOHFLFFARGSDN-UHFFFAOYSA-N
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Description

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting from readily available precursors. One common approach involves the use of difluoromethyl-pyrazole compounds as starting materials. These compounds undergo a series of reactions including fluorination, methylation, and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors resistant to elemental fluorine and hydrogen fluoride, as well as inert solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart from similar compounds is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H23F2N7S

Molecular Weight

443.5 g/mol

IUPAC Name

3-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-4-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H23F2N7S/c1-12-5-7-16(8-6-12)10-29-15(4)19(14(3)26-29)30-18(24-25-21(30)31)11-28-13(2)9-17(27-28)20(22)23/h5-9,20H,10-11H2,1-4H3,(H,25,31)

InChI Key

MGOHFLFFARGSDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N3C(=NNC3=S)CN4C(=CC(=N4)C(F)F)C)C

Origin of Product

United States

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